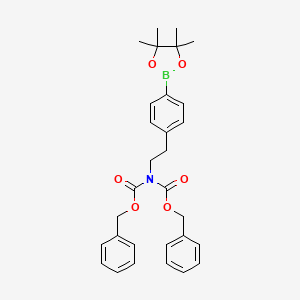

4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester

Descripción

Table 1: Structural and Functional Comparisons

Key Differences :

- Steric Effects : The di-cbz group in the target compound imposes greater steric hindrance than methyl or ethyl groups in simpler analogs, slowing reaction kinetics but improving selectivity.

- Electronic Modulation : Unlike electron-donating groups (e.g., dimethylamino), the carbamate groups withdraw electron density, subtly altering the boron center’s electrophilicity.

- Synthetic Utility : The ethyl linker permits modular functionalization of the amine group post-deprotection, a feature absent in non-bridged derivatives.

Propiedades

IUPAC Name |

benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYCPMZDHKHRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester typically involves the reaction of 4-(Di-cbz-amino)ethyl-phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Análisis De Reacciones Químicas

Grignard Reaction with Pinacolborane

The compound’s boronic ester group can be synthesized by reacting pinacolborane with Grignard reagents. For example:

-

Conditions : Ambient temperature in tetrahydrofuran (THF).

-

Mechanism : Grignard reagents react with pinacolborane to form dialkoxy alkylborohydride intermediates, which eliminate hydridomagnesium bromide to yield the boronic ester.

Cross-Coupling via Suzuki Reaction

The pinacol ester group allows participation in Suzuki coupling with aryl halides:

-

Catalyst : PdCl₂(dppf) or Pd₂(dba)₃ with ligands like PPh₃.

-

Conditions : Base (e.g., K₂CO₃), temperatures up to 120°C for electron-deficient aryl halides .

-

Application : Forms biaryl compounds, critical in medicinal chemistry for drug design .

Multicomponent Petasis-Boron-Mannich Reaction

The compound’s di-Cbz-amino group enables participation in the Petasis reaction, a three-component coupling with carbonyl compounds and amines:

-

Reactants : Glyoxylic acid, boronic acids, and amines.

-

Conditions : Acid catalysis (e.g., TFA), room temperature, 1–7 hours .

-

Products : β-amino alcohols or α-amino acids, with diastereoselectivity influenced by catalysts like BINOL .

-

Scope : Tolerates diverse boronic acids (aryl, heteroaryl) but struggles with electron-deficient substrates like 4-nitrophenylboronic acid .

Deprotection of Cbz Groups

The di-Cbz-amino group can be deprotected to expose primary amines:

-

Methods :

-

Hydrogenolysis : Catalytic hydrogenation (e.g., H₂, Pd/C).

-

Acidic Conditions : Treatment with strong acids (e.g., TFA) in organic solvents.

-

-

Outcome : Liberates amine groups for further reactions (e.g., alkylation, acylation) .

Medicinal Chemistry

-

HDAC Inhibitors : Petasis-derived products from this compound serve as precursors for histone deacetylase inhibitors .

-

Chiral Ligands : Boronic esters with amino groups are used in asymmetric catalysis (e.g., BINOL-derived catalysts) .

Cross-Coupling in Complex Molecules

-

Suzuki Coupling : Forms biaryl scaffolds critical in pharmaceuticals and materials science .

-

Multicomponent Synthesis : Generates diverse β-amino alcohols or α-amino acids with potential biological activity .

Table 1: Key Reactions and Conditions

| Reaction Type | Conditions | Yield/Outcome |

|---|---|---|

| Grignard Synthesis | THF, ambient temp, MgBr₂ elimination | High yield (~80–90%) |

| Suzuki Coupling | Pd catalyst, K₂CO₃, 85–120°C | Biaryl compounds, stereoselective |

| Petasis Reaction | TFA, 1–7 h, room temp | β-amino alcohols/α-amino acids |

| Cbz Deprotection | H₂/Pd/C or TFA in DCM | Free amine groups |

Table 2: Substrate Scope

| Boronic Acid Type | Reactivity in Petasis Reaction | Limitations |

|---|---|---|

| Aryl (e.g., phenyl) | Good, diverse substrates | Electron-deficient (e.g., 4-nitrophenyl) |

| Heteroaryl | Successful | Steric hindrance |

| Alkyl | Applicable | Lower reactivity |

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Reactive Oxygen Species-Responsive Systems

Recent studies have highlighted the potential of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in developing reactive oxygen species (ROS)-responsive drug delivery systems. For instance, a study demonstrated the synthesis of nanoparticles using this compound conjugated with hyaluronic acid. These nanoparticles effectively encapsulated curcumin, a bioactive compound, and exhibited enhanced release rates in ROS environments, making them promising candidates for treating oxidative stress-related diseases like periodontitis .

Nanoparticle Formulations

The incorporation of phenylboronic acid pinacol esters into nanoparticle formulations has been shown to improve the bioavailability of therapeutic agents. In one study, nanoparticles formed from phenylboronic acid pinacol esters were utilized to deliver caffeic acid phenethyl ester (CAPE). These nanoparticles demonstrated radio-sensitivity and improved cell viability under radiation exposure, indicating their potential for radioprotection in cancer therapies .

Synthetic Methodologies

Multicomponent Reactions

This compound plays a crucial role in multicomponent reactions such as the Petasis reaction, which involves the coupling of boronic acids with amines and carbonyl derivatives. This reaction has been utilized to synthesize highly functionalized amines with significant diastereoselectivity and enantioselectivity, paving the way for the development of complex natural products and pharmaceutical compounds .

Borylation Reactions

The compound's boronic functionality allows it to participate in various borylation reactions, facilitating the formation of carbon-boron bonds essential for synthesizing diverse organic molecules. This reactivity is particularly valuable in creating intermediates for drug development and materials science applications .

Therapeutic Applications

Anticancer Properties

Research indicates that compounds like this compound may possess anticancer properties due to their ability to modulate cellular pathways involved in tumor progression. The integration of this compound into drug delivery systems enhances the targeting and efficacy of chemotherapeutics while minimizing side effects .

Biocompatibility and Safety

Studies assessing the biocompatibility of nanoparticles incorporating this boronic acid derivative have shown promising results, with minimal cytotoxicity observed at therapeutic concentrations. This safety profile is crucial for developing new therapeutic agents aimed at chronic diseases such as cancer and inflammatory conditions .

Data Table: Summary of Applications

Case Studies

- Curcumin-Loaded Nanoparticles : A study synthesized curcumin-loaded nanoparticles using phenylboronic acid pinacol ester conjugated with hyaluronic acid. The nanoparticles showed enhanced ROS sensitivity, leading to improved drug release profiles under oxidative stress conditions, making them suitable for targeted therapies against periodontitis .

- CAPE Delivery System : Research on CAPE-conjugated nanoparticles demonstrated that these systems could effectively protect against radiation-induced cellular damage, highlighting their potential use in cancer therapy where radioprotection is critical .

Mecanismo De Acción

The primary mechanism of action of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester involves its role as a boron-containing reagent in the Suzuki-Miyaura cross-coupling reaction. The reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a palladium-biaryl complex.

Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights key structural differences, synthesis routes, and applications of 4-(Di-Cbz-amino)ethyl-phenylboronic acid pinacol ester and related boronic esters:

Stability and Handling

Actividad Biológica

4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boronic acid moiety and a pinacol ester, providing it with distinctive reactivity and interaction capabilities with biological targets.

Structure and Composition

The molecular formula of this compound is C₁₄H₁₈BNO₃. Its structure comprises a phenylboronic acid core linked to a di-carbobenzoxy (Di-Cbz) aminoethyl group, contributing to its lipophilicity and potential for cellular uptake.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the boronic acid moiety and the subsequent esterification with pinacol. The synthetic routes often rely on coupling reactions that are facilitated by transition metal catalysts, particularly palladium-based systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids have been shown to form reversible covalent bonds with diols, which can modulate enzyme activity and influence cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anti-Cancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial efficacy at relatively low concentrations .

Comparative Analysis with Other Boron Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis, inhibits cell cycle |

| Phenylboronic acid | 25 | Inhibits proteasome activity |

| 3-Pyridylboronic acid | 30 | Modulates receptor tyrosine kinases |

Medicinal Chemistry

The compound's structure makes it a valuable scaffold for drug development, particularly in designing inhibitors for enzymes involved in cancer progression. Its ability to selectively target tumor cells while sparing normal cells enhances its therapeutic potential.

Enzyme Inhibition Studies

Research has indicated that the compound can inhibit specific proteases involved in tumor metastasis. In vitro assays demonstrated that concentrations as low as 10 µM could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for characterizing 4-(Di-Cbz-amino)ethyl-phenylboronic acid pinacol ester?

- Answer : The compound contains a phenylboronic acid pinacol ester core, a Cbz-protected aminoethyl group, and a boronate ester. Key analytical methods include:

- NMR Spectroscopy : and NMR to confirm the pinacol ester (δ ~1.3 ppm for methyl groups) and aromatic protons.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., empirical formula CHBNO for related analogs) .

- HPLC : Purity assessment (>97% by GC or HPLC, as seen in pinacol ester derivatives) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Answer :

- Hazard Classifications : Eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit.) are common for pinacol esters. Use PPE (gloves, goggles) .

- Storage : Store in sealed containers under dry conditions at room temperature to prevent hydrolysis of the boronate ester .

Q. How is this compound typically synthesized?

- Answer : A multi-step approach is used:

Borylation : Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh)Cl) to introduce the boronate ester .

Protection : Cbz (carbobenzyloxy) protection of the aminoethyl group via standard carbamate formation .

- Purification : Column chromatography (silica gel) or recrystallization from acetonitrile/water mixtures .

Advanced Research Questions

Q. How does the Cbz-protected aminoethyl group influence reactivity in cross-coupling reactions?

- Answer : The Cbz group stabilizes the amine during boronate ester formation but may sterically hinder coupling efficiency. Optimization strategies include:

- Catalyst Selection : Pd(OAc) with bulky ligands (e.g., xantphos) improves yield in sterically challenging reactions .

- Temperature : Reactions at 110°C in anhydrous dioxane enhance coupling rates .

| Diol | Starting Material (mmol) | Product Yield |

|---|---|---|

| Pinacol | 180 | 97% |

| Neopentyl | 100 | 94% |

Q. What are the applications of this compound in drug discovery and materials science?

- Answer :

- Drug Discovery : Intermediate for kinase inhibitors (e.g., FLT3 inhibitors) and autotaxin inhibitors via boronate-directed functionalization .

- Materials Science : Used in ROS-sensitive hydrogels by conjugating with β-cyclodextrin for controlled drug release .

Q. How can researchers address contradictions in Suzuki-Miyaura coupling efficiency with this compound?

- Answer : Common issues and solutions:

- Base Sensitivity : NaCO in HO/acetonitrile (70°C) minimizes ester hydrolysis while maintaining pH for coupling .

- Boronate Stability : Use anhydrous conditions and degassed solvents to prevent oxidation of the boronate .

- Competitive Protodeboronation : Add thiol additives (e.g., 2-methylpropanethiol) to suppress side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.